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molecular formula C12H7Br2NO2 B8647864 8-(Dibromomethyl)-2-methyl-4-oxo-4H-1-benzopyran-5-carbonitrile CAS No. 921609-28-1

8-(Dibromomethyl)-2-methyl-4-oxo-4H-1-benzopyran-5-carbonitrile

Cat. No. B8647864
M. Wt: 357.00 g/mol
InChI Key: BKANCMIGQVZUJP-UHFFFAOYSA-N
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Patent
US08058447B2

Procedure details

260 mg (0.72 mmol) of 8-(dibromomethyl)-2-methyl-4-oxo-4H-chromene-5-carbonitrile are heated with 187 mg (1.6 mmol) of N-methylmorpholine N-oxide with the addition of molecular sieves in 15 ml of acetonitrile under reflux overnight. After filtration through kieselguhr, the solvent is removed in vacuo, and the residue is purified by preparative HPLC. 23 mg (15% of theory) of the title compound are obtained.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[C:12]2[O:11][C:10]([CH3:13])=[CH:9][C:8](=[O:14])[C:7]=2[C:6]([C:15]#[N:16])=[CH:5][CH:4]=1.C[N+]1([O-])CC[O:22]CC1>C(#N)C>[CH:2]([C:3]1[C:12]2[O:11][C:10]([CH3:13])=[CH:9][C:8](=[O:14])[C:7]=2[C:6]([C:15]#[N:16])=[CH:5][CH:4]=1)=[O:22]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
BrC(C1=CC=C(C=2C(C=C(OC12)C)=O)C#N)Br
Name
Quantity
187 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=2C(C=C(OC12)C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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